(3S)-3-hydroxy-4,4-dimethylpentanoic acid
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Overview
Description
(3S)-3-hydroxy-4,4-dimethylpentanoic acid is an organic compound with a chiral center at the third carbon. This compound is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxylic acid group (-COOH). It is used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-hydroxy-4,4-dimethylpentanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 4,4-dimethyl-3-oxopentanoic acid using chiral catalysts. This method ensures the selective formation of the (3S) enantiomer. Another method involves the use of microbial fermentation processes, where specific strains of bacteria or yeast are employed to produce the desired compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes. These processes are optimized for high yield and purity, often involving genetically engineered microorganisms that are capable of producing the compound efficiently. The fermentation broth is then subjected to various purification steps, including filtration, crystallization, and chromatography, to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-hydroxy-4,4-dimethylpentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 4,4-dimethyl-3-oxopentanoic acid.
Reduction: Formation of 3-hydroxy-4,4-dimethylpentanol.
Substitution: Formation of 3-chloro-4,4-dimethylpentanoic acid or 3-bromo-4,4-dimethylpentanoic acid.
Scientific Research Applications
(3S)-3-hydroxy-4,4-dimethylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of (3S)-3-hydroxy-4,4-dimethylpentanoic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in metabolic pathways, where it is converted into other bioactive molecules. The molecular targets and pathways involved include various dehydrogenases and reductases that facilitate its conversion and utilization within cells .
Comparison with Similar Compounds
Similar Compounds
(3R)-3-hydroxy-4,4-dimethylpentanoic acid: The enantiomer of the compound, differing in the spatial arrangement around the chiral center.
4,4-dimethyl-3-oxopentanoic acid: A ketone derivative of the compound.
3-hydroxy-4,4-dimethylpentanol: A reduced form of the compound.
Uniqueness
(3S)-3-hydroxy-4,4-dimethylpentanoic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a model compound for studying stereochemical effects in biochemical reactions .
Properties
CAS No. |
53480-83-4 |
---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.